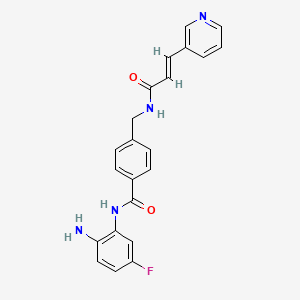

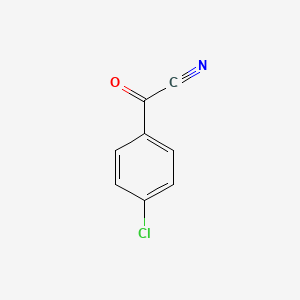

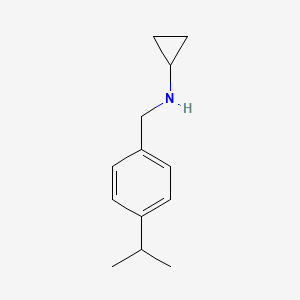

![molecular formula C13H9BrN2O B1352991 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol CAS No. 62871-28-7](/img/structure/B1352991.png)

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol

概要

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

A convenient method to synthesize 2-(1H-benzo[d]imidazol-2-yl)phenyl phosphate (HBIPP), a substrate for the fluorescent determination of alkaline phosphatase (ALP) activity, via the reaction of salicylaldehyde and o-phenylenediamine in the presence of manganese(III) acetate was realized .

Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

科学的研究の応用

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol: , also known as 2-(1H-BENZIMIDAZOL-2-YL)-4-BROMOPHENOL, is a compound that may have several scientific research applications based on its structural features and related compounds. Here is a comprehensive analysis focusing on unique applications:

Tumor Inhibitory Activity

Compounds with benzimidazole moieties, such as 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol , have been studied for their potential in cancer treatment due to their ability to interact with biological targets involved in tumor growth and proliferation. For instance, palladium complexes with benzimidazole ligands have shown therapeutic activity against tumors .

Single-Molecule Magnets

Benzimidazole derivatives can be used to synthesize materials like cobalt (II) cubane complexes, which act as single-molecule magnets. These materials have potential applications in data storage and quantum computing due to their magnetic properties .

Catalysts for Water Electro-Oxidation

Some benzimidazole-related compounds serve as catalysts for water electro-oxidation, which is a crucial reaction for energy conversion and storage technologies. They can operate at neutral pH, which makes them environmentally friendly and practical for various applications .

Fluorophores and Near-Infrared Dyes

The structural framework of benzimidazole allows for the creation of red-emitting fluorophores with high quantum yields and near-infrared dyes with absorption maxima near 950 nm. These compounds are valuable in bioimaging and diagnostic applications .

Apoptosis-Inducing Agents

Benzimidazole compounds have been explored for their role in inducing apoptosis, a form of programmed cell death that is often dysregulated in cancer cells. This property can be harnessed for developing new anticancer therapies .

Antimicrobial Activity

Derivatives of benzimidazole have shown prominent antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or antiseptic agents .

Photophysical Properties

Ruthenium complexes with benzimidazole ligands have been designed to exhibit photophysical properties, making them suitable as photosensitizers in solar energy conversion and photodynamic therapy .

Synthesis of Organic Compounds

Benzimidazole-related compounds can be used as intermediates in the synthesis of various organic molecules, including those with pharmaceutical relevance. They can facilitate the formation of C–N bonds, which are common in many biologically active compounds .

Synthesis, characterization and tumor inhibitory activity of a novel Pd … Synthesis and Structure of Fluorinated (Benzo[ d ]imidazol-2-yl … - MDPI Synthesis, characterization, structural and photophysical properties of … Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and …

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGHFCLCUPPGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422048 | |

| Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |

CAS RN |

62871-28-7 | |

| Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

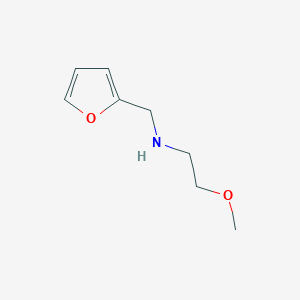

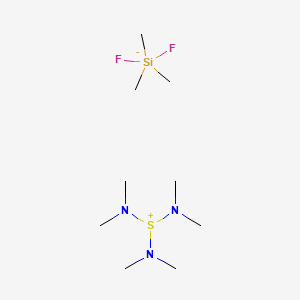

![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)